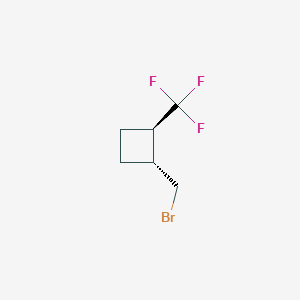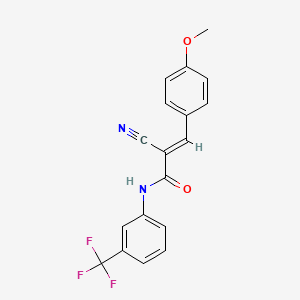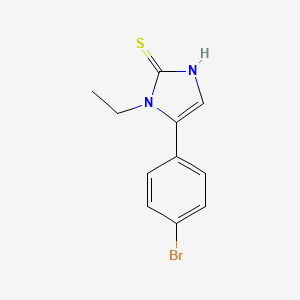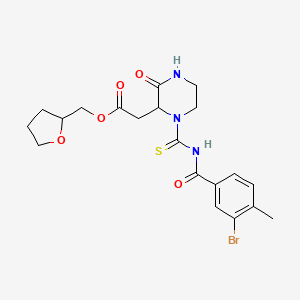
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane” is a chemical compound with the CAS Number: 2741312-66-1 . It has a molecular weight of 217.03 . The IUPAC name for this compound is (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8BrF3/c7-3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis of Aminocyclobutane Carboxylic Acids : A study detailed the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, starting from a chiral bicyclic compound seen as a chiral uracil equivalent. The cyclobutane ring was constructed via a [2+2] photocycloaddition reaction of this chiral precursor with ethylene (Gauzy et al., 2004).
[2+2] Cycloaddition Reactions : Another study explored the thermal [2+2] cycloaddition products of 1-chloro-(II) and 1-bromo-2-(9-fluorenylidene)ethylene (X), finding two head-to-tail dimers as the products of this reaction (Toda, Motomura & Oshima, 1974).
Rhodium-Catalyzed Asymmetric Hydroformylation : In rhodium-catalyzed asymmetric hydroformylation, various chiral ligands were used, including (1R,2R)-1,2-bis(phosphinomethyl) cyclobutanes, to achieve high stereoselectivity. The rotation of phenyl-P bonds was found to be impossible in these structures (Hayashi, Tanaka, Ikeda & Ogata, 1979).
Visible Light-Induced Diastereoselective Synthesis : A study showcased the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, involving [2+2]-photocycloaddition and water-assisted hydrodebromination. This process notably demonstrated antineoplastic bioactivities, comparable to cisplatin (Hu, Xu, Liu & Guo, 2023).
Formation of Bis(Pyridinylidene) Cyclobutane : The formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane was characterized through various spectroscopic techniques, highlighting the chemical interactions and structural integrity of the cyclobutane compound (Muramatsu, Toyota & Satou, 2009).
Cycloadditions with Tetramethylallene : Research into the reactions of tetramethylallene with unsymmetrically substituted olefins provided insights into cycloaddition reactions, contributing to the understanding of the chemical behavior and possibilities of cyclobutane derivatives (Taylor & Wright, 1973).
Stereodivergent Syntheses of Bis(Cyclobutane) β-Dipeptides : The study described the synthesis of β-amino acid derivatives from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid, leading to the formation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. These compounds are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOZPQYGFWPSCP-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)
![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)
![2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2401288.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2401292.png)
![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)



![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)